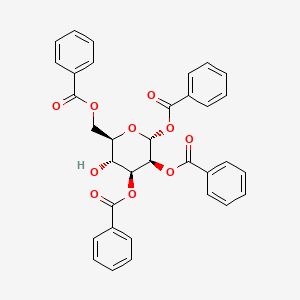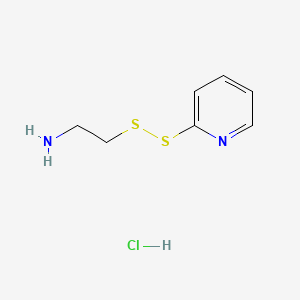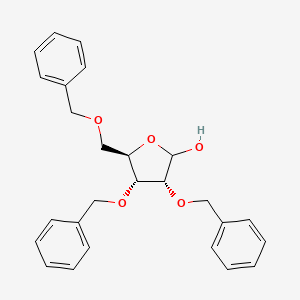
2,3,5-三-O-苄基-D-呋喃核糖
描述
2,3,5-Tri-O-benzyl-D-ribofuranose is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of three benzyl groups attached to the hydroxyl groups at positions 2, 3, and 5 of the ribofuranose ring. It is primarily used as an intermediate in the synthesis of various nucleoside analogs and other biologically active molecules .
科学研究应用
2,3,5-Tri-O-benzyl-D-ribofuranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of nucleoside analogs used in antiviral and anticancer therapies.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
作用机制
Target of Action
The primary target of 2,3,5-Tri-O-benzyl-D-ribofuranose is the chitin synthase (CHS) enzyme . This enzyme plays a crucial role in the synthesis of chitin, a key component of the cell walls of fungi .
Mode of Action
2,3,5-Tri-O-benzyl-D-ribofuranose acts as an inhibitor of the chitin synthase enzyme . By binding to this enzyme, it prevents the formation of chitin, thereby disrupting the structural integrity of the fungal cell wall .
Biochemical Pathways
The compound affects the chitin synthesis pathway in fungi . By inhibiting the action of chitin synthase, it disrupts the production of chitin, leading to a weakened cell wall and ultimately, the death of the fungal cell .
Result of Action
The inhibition of chitin synthase by 2,3,5-Tri-O-benzyl-D-ribofuranose results in a disruption of the fungal cell wall . This leads to the death of the fungal cell, giving the compound its antifungal activity .
生化分析
Biochemical Properties
2,3,5-Tri-O-benzyl-D-ribofuranose is known to interact with several biomolecules, including enzymes and proteins. One of its notable interactions is with chitin synthase, an enzyme involved in the synthesis of chitin, a key component of fungal cell walls. 2,3,5-Tri-O-benzyl-D-ribofuranose acts as an effective inhibitor of chitin synthase, with an IC50 value of 1.8 μM . This inhibition disrupts the synthesis of chitin, thereby exhibiting antifungal activity against strains such as Botrytis cinerea .
Cellular Effects
The effects of 2,3,5-Tri-O-benzyl-D-ribofuranose on cellular processes are primarily observed in fungal cells. By inhibiting chitin synthase, this compound interferes with the structural integrity of the fungal cell wall, leading to cell lysis and death. Additionally, 2,3,5-Tri-O-benzyl-D-ribofuranose may influence cell signaling pathways and gene expression related to cell wall synthesis and maintenance .
Molecular Mechanism
At the molecular level, 2,3,5-Tri-O-benzyl-D-ribofuranose exerts its effects through direct binding to the active site of chitin synthase. This binding inhibits the enzyme’s activity, preventing the polymerization of N-acetylglucosamine, the building block of chitin. The inhibition of chitin synthase leads to a cascade of effects, including the disruption of cell wall synthesis and subsequent cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2,3,5-Tri-O-benzyl-D-ribofuranose have been studied to understand its long-term effects on cellular function. The compound is stable under standard storage conditions but may degrade over time when exposed to light and heat. Long-term studies have shown that continuous exposure to 2,3,5-Tri-O-benzyl-D-ribofuranose can lead to persistent inhibition of chitin synthase and sustained antifungal activity .
Dosage Effects in Animal Models
In animal models, the effects of 2,3,5-Tri-O-benzyl-D-ribofuranose vary with dosage. At lower doses, the compound effectively inhibits chitin synthase without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
2,3,5-Tri-O-benzyl-D-ribofuranose is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes that modify ribose and its derivatives, influencing metabolic flux and metabolite levels. The compound’s interactions with chitin synthase also suggest its involvement in pathways related to cell wall synthesis and maintenance .
Transport and Distribution
Within cells, 2,3,5-Tri-O-benzyl-D-ribofuranose is transported and distributed through passive diffusion and active transport mechanisms. It may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution within tissues is influenced by its solubility and affinity for different cellular compartments .
Subcellular Localization
2,3,5-Tri-O-benzyl-D-ribofuranose is localized primarily in the cytoplasm, where it exerts its inhibitory effects on chitin synthase. The compound may also be directed to specific subcellular compartments through targeting signals or post-translational modifications. Its localization is crucial for its activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose typically involves the protection of the hydroxyl groups of D-ribose with benzyl groups. One common method involves the use of benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 2,3,5-Tri-O-benzyl-D-ribofuranose follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography .
化学反应分析
Types of Reactions
2,3,5-Tri-O-benzyl-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ribonolactones.
Reduction: Reduction reactions can remove the benzyl protecting groups.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Substitution reactions may involve nucleophiles such as thiols or amines
Major Products
The major products formed from these reactions include various nucleoside analogs, which are important in medicinal chemistry for the development of antiviral and anticancer drugs .
相似化合物的比较
Similar Compounds
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: Another ribose derivative used in nucleoside synthesis.
2,3,5-Tri-O-benzyl-D-ribose: Similar in structure but lacks the furanose ring.
Uniqueness
2,3,5-Tri-O-benzyl-D-ribofuranose is unique due to its specific structure, which allows for selective protection and deprotection of hydroxyl groups. This makes it a valuable intermediate in the synthesis of complex nucleoside analogs and other biologically active molecules .
属性
IUPAC Name |
(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25-,26?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQUAXSCBJPECG-NITSXXPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449039 | |
| Record name | 2,3,5-Tri-O-benzyl-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54623-25-5 | |
| Record name | 2,3,5-Tri-O-benzyl-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B1139984.png)
![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)
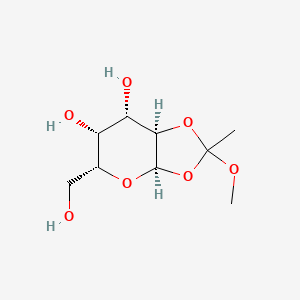
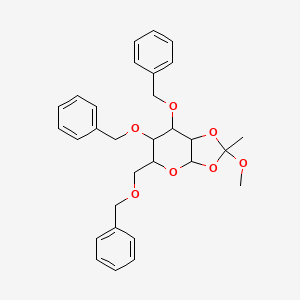

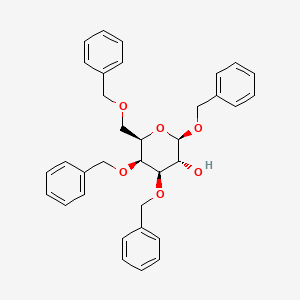
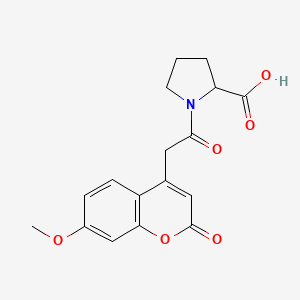
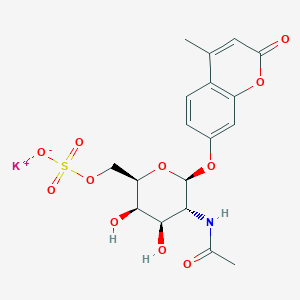
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B1139996.png)

![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)
